molecular formula C21H22N4O2 B2480280 3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide CAS No. 1384626-87-2

3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide

Cat. No.: B2480280
CAS No.: 1384626-87-2
M. Wt: 362.433
InChI Key: SZLSYWOGNKXIBE-UHFFFAOYSA-N
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Description

3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide is a complex organic compound that belongs to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This compound is characterized by its intricate structure, which includes a cyano group, an ethylphenyl group, an acetamido group, and a cyclopropylbenzamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific conditions. For instance, the cyano group can be introduced via a nucleophilic substitution reaction, while the acetamido group can be formed through an amide coupling reaction using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The cyano group and the amide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[2-(N-cyano-3-ethylanilino)acetyl]amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-2-15-5-3-8-19(11-15)25(14-22)13-20(26)23-18-7-4-6-16(12-18)21(27)24-17-9-10-17/h3-8,11-12,17H,2,9-10,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLSYWOGNKXIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC(=C2)C(=O)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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